1-(5-Chloropentyl)pyrrolidine-2,5-dione
Description
Contextual Background of Pyrrolidine-2,5-dione Derivatives in Chemical Research
Pyrrolidine-2,5-dione derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in organic and medicinal chemistry. uobasrah.edu.iq This five-membered ring structure is a key feature in a multitude of natural products and synthetic molecules. beilstein-journals.orgnih.gov The versatility of the succinimide (B58015) scaffold allows for a wide range of chemical modifications at both the nitrogen atom and the carbon atoms of the ring, leading to a diverse library of compounds with varied physicochemical properties and biological activities.
Research has demonstrated that these derivatives possess a broad spectrum of pharmacological effects, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and antitumor properties. uobasrah.edu.iqnih.govnih.gov For instance, ethosuximide (B1671622), a well-known antiepileptic drug, features the pyrrolidine-2,5-dione core. This established track record of therapeutic relevance drives the continued synthesis and investigation of novel derivatives. nih.gov The synthesis of these compounds is often straightforward, commonly involving the condensation of succinic anhydride (B1165640) with a primary amine, making them accessible for further chemical exploration. researchgate.net
Significance of the 1-(5-Chloropentyl)pyrrolidine-2,5-dione Structure in Organic and Medicinal Chemistry Research
The specific structure of this compound holds particular interest due to the combination of the proven pyrrolidine-2,5-dione core and a reactive N-substituted side chain. The key structural features and their potential implications are outlined below:
| Structural Component | Significance in Research |
| Pyrrolidine-2,5-dione Ring | A well-established pharmacophore associated with a range of biological activities. Its presence can confer favorable pharmacokinetic properties. nih.gov |
| N-Substituted Alkyl Chain | The five-carbon pentyl chain provides a degree of lipophilicity, which can influence the compound's ability to cross biological membranes. The length and nature of the N-alkyl substituent are known to modulate the biological activity of succinimide derivatives. |
| Terminal Chlorine Atom | The chloro group at the end of the pentyl chain is a reactive handle. It can serve as a leaving group in nucleophilic substitution reactions, making the compound a valuable intermediate for the synthesis of more complex molecules. This allows for the attachment of various functional groups, such as amines, azides, or thiols, to create a library of new derivatives for biological screening. |
The presence of the chloropentyl chain makes this compound a useful building block in synthetic chemistry. It can be used to introduce the succinimide moiety into larger, more complex molecular architectures.
Overview of Current Research Trajectories for the Compound and its Analogs
While specific research trajectories for this compound are not prominent in current literature, the research on its analogs suggests several potential avenues of investigation:
Development of Novel Therapeutics: Given the broad biological activity of pyrrolidine-2,5-dione derivatives, this compound could serve as a precursor for the synthesis of new drug candidates. nih.govbohrium.com By modifying the chloropentyl side chain, researchers could explore potential applications in areas such as oncology, neurology, and infectious diseases. nih.govnih.gov
Chemical Probe Development: The reactive nature of the terminal chlorine could be exploited to attach fluorescent tags or biotin (B1667282) labels. This would transform the molecule into a chemical probe for studying biological systems and identifying protein targets.
Materials Science: N-substituted succinimides can be used in the development of new polymers and materials. The specific properties of this compound could be investigated for such applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14ClNO2 |
|---|---|
Molecular Weight |
203.66 g/mol |
IUPAC Name |
1-(5-chloropentyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7H2 |
InChI Key |
LCEOPLCGZWADIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 1 5 Chloropentyl Pyrrolidine 2,5 Dione
Historical and Contemporary Synthetic Routes to the Core Compound
The preparation of N-substituted succinimides, including the target compound, has historically been dominated by the reaction between succinic anhydride (B1165640) and a primary amine. This foundational method remains a cornerstone of both laboratory and industrial synthesis.
Classical Condensation Route: The most traditional and widely practiced method involves a two-step, often one-pot, process. Initially, the primary amine, 5-chloropentan-1-amine, reacts with succinic anhydride through nucleophilic acyl substitution. This opens the anhydride ring to form an intermediate N-(5-chloropentyl)succinamic acid. Subsequent heating, typically in the presence of a dehydrating agent or an acid catalyst, induces an intramolecular cyclization via condensation, eliminating a molecule of water to form the stable five-membered pyrrolidine-2,5-dione ring. ijcps.orgmdpi.combeilstein-archives.org
Common reagents used for the cyclodehydration step in historical contexts include strong dehydrating agents like acetyl chloride, phosphorus oxychloride, or thionyl chloride. orgsyn.org An alternative approach involves the direct reaction of succinic acid with the amine at high temperatures, often in a solvent-free or high-boiling-point solvent system. researchgate.net
Contemporary Synthetic Developments: Modern organic synthesis has introduced more sophisticated and varied routes to the succinimide (B58015) core, focusing on efficiency, milder conditions, and novel bond-forming strategies. While not always applied specifically to 1-(5-chloropentyl)pyrrolidine-2,5-dione, these methods are readily adaptable.
One such approach is the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride. nih.gov In the context of the target compound, an imine derived from 5-chloropentan-1-amine could be reacted with succinic anhydride to yield the desired product. nih.gov
More recent innovations include organocatalytic methods, such as the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction of aromatic aldehydes with N-substituted itaconimides, which can be adapted to form substituted succinimide derivatives. acs.org Furthermore, advances in photochemistry have enabled the synthesis of functionalized succinimides through visible light-promoted, metal-free radical cascade reactions, for instance, from aza-1,6-enynes. rsc.org These cutting-edge methods highlight the ongoing evolution of synthetic strategies toward this important chemical scaffold.
Optimization Strategies for Compound Yield and Purity
Maximizing the yield and ensuring the high purity of this compound are critical for its application. Optimization strategies focus on several key reaction parameters, including catalysts, reaction conditions, and purification methods.
Catalysis and Reagents: The choice of catalyst and dehydrating agent for the cyclization of the succinamic acid intermediate is crucial. While traditional methods use stoichiometric amounts of strong dehydrating agents, optimized processes often employ catalytic systems. For instance, a combination of zinc and acetic acid has been shown to be an effective and economical system for promoting the one-pot synthesis of N-substituted succinimides from amines and succinic anhydride. ijcps.org The use of solid catalysts, such as biogenic calcium carbonate, has also been explored to facilitate the reaction, often under solvent-free conditions. researchgate.net
Reaction Conditions: Temperature and reaction time are critical variables that require careful optimization. Studies on the synthesis of N-arylsuccinimides have demonstrated that adjusting the temperature can significantly impact reaction efficiency and yield. researchgate.net The choice of solvent can also play a significant role; while some methods proceed under solvent-free conditions, others may benefit from a solvent that facilitates heat transfer and dissolves intermediates, with toluene (B28343) being a common choice. aip.org
Purification Techniques: Achieving high purity often involves a combination of extraction and crystallization steps. After the reaction, the crude product is typically poured into water or onto ice to precipitate the solid succinimide, which can then be filtered. ijcps.org Washing the filtered product with cold water or a non-polar solvent like ether helps remove unreacted starting materials and water-soluble byproducts. ijcps.orgorgsyn.org Further purification is commonly achieved by recrystallization from an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and n-hexane. google.com A Korean patent has also described a purification process involving an organic base to enhance the purity and yield of related compounds. google.com
The table below summarizes various conditions reported for the synthesis of N-substituted succinimides, which are applicable to the target compound.
| Precursors | Catalyst/Reagent | Solvent | Temperature | Key Outcome |
| Amine + Succinic Anhydride | Zinc / Acetic Acid | Acetic Acid | 55°C | Economical one-pot synthesis. ijcps.org |
| Amine + Succinic Acid | None | Water | 100°C | Green, catalyst-free method. researchgate.net |
| Succinic Acid + Amine | Biogenic CaCO₃ | None (Solvent-free) | Optimized Temperature | Solid catalyst approach. researchgate.net |
| Succinic Acid | Acetyl Chloride | None | Reflux | Classical dehydration method. orgsyn.org |
Green Chemistry Principles in the Synthesis of the Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of succinimide derivatives to reduce environmental impact and improve safety. These strategies focus on solvent selection, catalysis, and atom economy. acs.org
Solvent Selection: A primary focus of green synthesis is the replacement of hazardous organic solvents. Water has been successfully employed as a reaction medium for the synthesis of N-alkyl and N-aryl succinimides from succinic acid and primary amines. sciencepg.comresearchgate.netresearchgate.net Conducting the reaction in boiling water can often eliminate the need for any catalyst, making the process inherently greener. researchgate.netresearchgate.net Other sustainable solvent choices include bio-based alternatives derived from renewable feedstocks and polyethylene (B3416737) glycol (PEG), which is biodegradable and non-toxic. rsc.orgsigmaaldrich.comnih.govrsc.org Solvent-free reactions, where the reactants are heated together without any medium, represent another highly effective green approach. researchgate.net
Organocatalysis and Alternative Energy Sources: The use of metal-free, organic catalysts is a key tenet of green chemistry. Various organocatalytic systems have been developed for succinimide synthesis, including those based on N-heterocyclic carbenes (NHCs) and natural alkaloids like quinine. acs.orgscispace.com In some cases, the succinimide product itself can act as an organocatalyst for other reactions, highlighting its environmentally benign nature. nih.gov The use of alternative energy sources, such as microwave irradiation or mechanochemical methods like ball-milling, can reduce reaction times and energy consumption, often allowing for solvent-free conditions. sciencepg.com
Atom Economy and Process Design: Green synthesis methodologies strive for high atom economy by designing processes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are particularly advantageous in this regard as they reduce solvent use and waste generation. ijcps.org Innovative reaction pathways, such as visible light-promoted radical cascade reactions, can also offer excellent atom economy and stereoselectivity under mild, environmentally friendly conditions. rsc.org
The following table outlines key green chemistry approaches applicable to the synthesis of this compound.
| Green Principle | Approach | Example/Benefit |
| Safer Solvents | Use of Water | Eliminates volatile organic compounds (VOCs) and can act as a catalyst at high temperatures. researchgate.netresearchgate.net |
| Use of Bio-Solvents | Solvents like γ-valerolactone (GVL) are derived from renewable sources and are biodegradable. rsc.org | |
| Solvent-free Conditions | Minimizes waste and simplifies purification. Often used with thermal or mechanochemical methods. researchgate.netsciencepg.com | |
| Catalysis | Organocatalysis | Replaces potentially toxic heavy metal catalysts with small organic molecules (e.g., quinine, NHCs). acs.orgscispace.com |
| Energy Efficiency | Microwave Irradiation | Reduces reaction times significantly compared to conventional heating. |
| Mechanochemistry | Ball-milling can enable solvent-free reactions with high efficiency. sciencepg.com | |
| Atom Economy | One-Pot Synthesis | Combines reaction and cyclization in a single step, reducing waste and solvent usage. ijcps.org |
| Cascade Reactions | Forms multiple chemical bonds in a single sequence, improving overall efficiency. rsc.org |
Derivatization and Analog Development from 1 5 Chloropentyl Pyrrolidine 2,5 Dione
Strategies for Functional Group Transformations at the Chloropentyl Moiety (e.g., nucleophilic substitution)
The chloropentyl side chain of 1-(5-chloropentyl)pyrrolidine-2,5-dione features a terminal primary alkyl chloride, which is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide array of functional groups, thereby altering the molecule's physicochemical properties such as polarity, size, and hydrogen bonding capability.
The primary mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group. The efficiency of these reactions enables the synthesis of a broad spectrum of derivatives. Aromatic nucleophilic substitution (SNAr) is another widely used method for modifying related heterocyclic compounds, highlighting the utility of nucleophilic substitution in this area of chemistry. nih.gov
Common nucleophiles employed for this purpose include:
Amines (Primary and Secondary): Reaction with various amines introduces new amino groups, which can be further functionalized. This is a common strategy for linking the core structure to other pharmacologically relevant moieties.
Azide (B81097) Ion: The introduction of an azide group provides a precursor for reduction to a primary amine or for use in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Thiols: Thiolates react readily to form thioethers, introducing sulfur-containing functionalities.
Alcohols and Phenols: Alkoxides or phenoxides can be used to form ether linkages.
Carboxylates: Reaction with carboxylate salts yields ester derivatives.
These transformations are foundational for creating analogs with tailored properties for specific biological targets.
| Nucleophile | Resulting Functional Group | Potential Application/Significance |
|---|---|---|
| Ammonia (NH₃) | Primary Amine (-NH₂) | Increases polarity; provides a site for further acylation or alkylation. |
| Piperidine | Tertiary Amine (Piperidinyl) | Introduces a common heterocyclic motif found in many bioactive compounds. |
| Sodium Azide (NaN₃) | Azide (-N₃) | Versatile intermediate for amines or triazoles via cycloaddition. |
| Sodium Methoxide (NaOCH₃) | Methyl Ether (-OCH₃) | Modifies lipophilicity and metabolic stability. |
| Sodium Thiophenoxide (NaSPh) | Phenyl Thioether (-SPh) | Introduces an aromatic sulfur-containing group. |
Modifications and Substitutions on the Pyrrolidine-2,5-dione Ring System
The pyrrolidine-2,5-dione (or succinimide) ring is not inert and can be chemically modified to generate further structural diversity. The carbon atoms at the 3- and 4-positions are key sites for substitution, which can significantly influence the molecule's stereochemistry and biological activity. nih.gov The development of synthetic methods to create substituted pyrrolidine-2,5-diones is an active area of research. researchgate.netnih.gov
Strategies for ring modification include:
Condensation Reactions: The methylene (B1212753) groups of the succinimide (B58015) ring can undergo condensation with aldehydes and ketones under basic conditions. For instance, condensation with aromatic aldehydes can yield 3-arylidene derivatives. nih.gov
Michael Addition: The pyrrolidine-2,5-dione scaffold can be synthesized via Michael addition of ketones to N-substituted maleimides, indicating that the ring system is amenable to conjugate addition reactions. nih.gov
Alkylation: The α-protons on the ring can be removed by a strong base to form an enolate, which can then react with an electrophile like an alkyl halide to introduce substituents at the 3-position.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions using N-substituted maleimides (a related unsaturated precursor) can produce complex, enantiopure spiro-fused heterocycles containing the pyrrolidine-2,5-dione core. nih.gov
These modifications allow for the exploration of the three-dimensional space around the core scaffold, which is crucial for optimizing interactions with biological targets. nih.govnih.gov
| Reaction Type | Position(s) Modified | Example Reagents | Resulting Structure |
|---|---|---|---|
| Aldol Condensation | C3 | Aromatic aldehydes (e.g., Veratraldehyde) | 3-Arylidene-pyrrolidine-2,5-dione |
| Alkylation | C3 | Base (e.g., LDA), followed by an alkyl halide (e.g., CH₃I) | 3-Alkyl-pyrrolidine-2,5-dione |
| 1,3-Dipolar Cycloaddition | C3, C4 (from maleimide (B117702) precursor) | Chiral nitrones | Spiro-fused isoxazolidine-pyrrolidine-2,5-dione |
Development of Diverse Compound Libraries from the Core Structure for Research Applications
The synthetic strategies detailed in sections 3.1 and 3.2 are systematically employed to generate large collections of related molecules known as compound libraries. nih.gov These libraries, containing dozens to hundreds of distinct analogs of this compound, are invaluable tools in chemical biology and drug discovery. By systematically varying the substituents on both the pentyl chain and the succinimide ring, researchers can conduct structure-activity relationship (SAR) studies. nih.gov
The pyrrolidine-2,5-dione scaffold itself is a "privileged structure" found in numerous compounds with a wide range of biological activities. Libraries based on this core have been synthesized and evaluated for various therapeutic areas. nih.gov
Examples of Research Applications for Pyrrolidine-2,5-dione Libraries:
Anti-inflammatory Agents: N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and tested as multitarget anti-inflammatory agents, showing inhibition of enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov
Anticonvulsant Activity: Libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been screened for anticonvulsant properties in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov
Antidepressant Agents: Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and shown to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT), which are key targets in depression treatment. nih.gov
Advanced Analytical Techniques for Structural Elucidation of 1 5 Chloropentyl Pyrrolidine 2,5 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The succinimide (B58015) ring protons typically appear as a characteristic singlet due to their chemical equivalence. The protons of the N-linked pentyl chain exhibit distinct multiplets, with chemical shifts influenced by their distance from the electronegative chlorine atom and the pyrrolidine-2,5-dione ring. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be used to establish the spin-spin coupling relationships between adjacent protons in the chloropentyl chain, confirming their sequence.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the dione (B5365651) ring are highly deshielded and appear at the downfield end of the spectrum. The carbons of the succinimide ring and the chloropentyl chain resonate at characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net Heteronuclear correlation experiments, such as HETCOR or HMQC (Heteronuclear Multiple Quantum Coherence), are used to correlate each proton with its directly attached carbon atom, providing definitive evidence for the structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(5-Chloropentyl)pyrrolidine-2,5-dione
| Atom Position (from N) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C=O (Pyrrolidine ring) | - | - | ~177 |
| CH₂ (Pyrrolidine ring) | ~2.75 | s | ~28 |
| N-CH₂ (Pentyl chain) | ~3.55 | t | ~38 |
| N-CH₂-CH₂ (Pentyl chain) | ~1.65 | p | ~28 |
| N-(CH₂)₂-CH₂ (Pentyl chain) | ~1.40 | p | ~26 |
| N-(CH₂)₃-CH₂ (Pentyl chain) | ~1.78 | p | ~32 |
| N-(CH₂)₄-CH₂-Cl | ~3.53 | t | ~45 |
Note: Predicted values are based on typical shifts for N-alkylsuccinimides and related structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy Techniques for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. For this compound, these methods are primarily used to confirm the presence of the characteristic imide and alkyl halide groups.
Infrared (IR) Spectroscopy: The IR spectrum of a pyrrolidine-2,5-dione derivative is dominated by the stretching vibrations of the two carbonyl (C=O) groups of the imide. Due to symmetric and asymmetric stretching modes, two distinct absorption bands are typically observed. The asymmetric C=O stretching vibration usually appears as a strong band around 1700-1720 cm⁻¹, while the symmetric C=O stretching mode is found at a higher frequency, typically around 1770-1790 cm⁻¹. nih.gov Additional important peaks include the C-N stretching vibration and the C-H stretching and bending vibrations of the methylene (B1212753) groups in the ring and the alkyl chain. The C-Cl stretching vibration of the chloropentyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric carbonyl stretch of the imide ring, often weak in the IR spectrum, can give a strong signal in the Raman spectrum, typically around 1790 cm⁻¹. nih.gov This makes Raman a useful tool for confirming the cyclic imide structure. nih.gov The C-C backbone and C-H vibrations of the alkyl chain also produce characteristic Raman signals.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Description |
| C=O (Imide) | IR | ~1770-1790 | Symmetric stretch |
| C=O (Imide) | IR | ~1700-1720 | Asymmetric stretch |
| C-H (Alkyl) | IR | ~2850-2960 | Stretching |
| C-N (Imide) | IR | ~1100-1300 | Stretching |
| C-Cl (Alkyl Halide) | IR | ~600-800 | Stretching |
| C=O (Imide) | Raman | ~1790 | Symmetric stretch |
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The presence of chlorine is indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of N-alkylsuccinimides upon electron impact is well-documented. nasa.gov Common fragmentation pathways include alpha-cleavage at the bond between the nitrogen and the first carbon of the alkyl chain, and cleavage of the C-C bonds along the pentyl chain. nasa.govlibretexts.org This results in a series of fragment ions with mass differences corresponding to the loss of neutral fragments like CH₂ units. A prominent fragment often corresponds to the succinimide ring itself or the protonated succinimide.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Description |
| 191 | [C₉H₁₄ClNO₂]⁺ | Molecular Ion (M⁺) |
| 193 | [C₉H₁₄³⁷ClNO₂]⁺ | Isotope Peak (M+2) |
| 156 | [C₉H₁₄NO₂]⁺ | Loss of Cl radical |
| 99/100 | [C₄H₅NO₂]⁺ or [C₄H₆NO₂]⁺ | Succinimide ring fragment |
| 91 | [C₅H₁₀Cl]⁺ | Chloropentyl cation |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment of N-substituted succinimides. researchgate.net A reversed-phase HPLC method, typically using a C18 column, can be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, would ensure the efficient separation of components with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the imide carbonyl groups exhibit UV absorbance.
Gas Chromatography (GC): Given its volatility, this compound can also be analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS). nih.gov GC separates compounds based on their boiling points and interaction with the stationary phase of the column. A nonpolar or medium-polarity capillary column would be suitable. The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds over a range of volatilities. GC is highly effective for detecting volatile impurities and confirming the identity of the main component when coupled with MS. nih.gov
Table 4: Typical Chromatographic Conditions for Analysis
| Technique | Parameter | Typical Condition |
| HPLC | Column | Reversed-Phase C18, e.g., 250mm x 4.6mm, 5µm |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at ~210 nm | |
| GC | Column | Capillary, e.g., DB-5 or HP-5MS |
| Carrier Gas | Helium | |
| Temperature Program | e.g., 50°C hold 2 min, then ramp to 250°C at 10°C/min | |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information in the solid state. This technique yields a three-dimensional model of the molecule, confirming its constitution, configuration, and conformation.
For a derivative of pyrrolidine-2,5-dione, X-ray analysis would precisely determine the bond lengths, bond angles, and torsional angles of the entire molecule. It would confirm the planarity of the pyrrolidine-2,5-dione ring system and reveal the specific conformation adopted by the flexible chloropentyl side chain in the crystal lattice. researchgate.net Furthermore, the analysis reveals how molecules are packed in the crystal, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal structure. researchgate.net This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Table 5: Illustrative Crystal Data Obtainable from X-ray Crystallography
| Parameter | Description |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z | Number of molecules per unit cell |
| Calculated Density | g/cm³ |
| Bond Lengths | e.g., C=O, C-N, C-Cl in Ångstroms (Å) |
| Bond Angles | e.g., C-N-C, O=C-N in degrees (°) |
Chemical Reactivity and Mechanistic Studies of 1 5 Chloropentyl Pyrrolidine 2,5 Dione
Nucleophilic Substitution Reactions Involving the Terminal Chlorine Atom
The primary alkyl chloride functionality at the terminus of the pentyl chain is a prime site for nucleophilic substitution reactions, proceeding primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group.
This reactivity allows for the introduction of diverse functional groups at the end of the pentyl chain, making the compound a versatile building block. Common nucleophiles that can be employed include azides, amines, cyanides, and thiolates. The general scheme for this reaction involves the attack of a nucleophile (Nu:-) on the terminal carbon, resulting in the formation of a new carbon-nucleophile bond and the expulsion of the chloride ion.
Detailed research findings on specific substitution reactions of this exact molecule are not extensively published, as such reactions are considered standard transformations. However, the expected products and typical conditions can be inferred from established organic chemistry principles.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product | Typical Conditions |
|---|---|---|---|
| Azide (B81097) | Sodium Azide (NaN₃) | 1-(5-Azidopentyl)pyrrolidine-2,5-dione | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Primary Amine | Ammonia (NH₃), Alkylamine (RNH₂) | 1-(5-Aminopentyl)pyrrolidine-2,5-dione | Alcoholic solvent, often under pressure for ammonia |
| Cyanide | Sodium Cyanide (NaCN) | 1-(5-Cyanopentyl)pyrrolidine-2,5-dione | Polar aprotic solvent (e.g., DMSO), elevated temperature |
These reactions are fundamental in modifying the compound for use in further synthetic steps, such as in the preparation of ligands, polymers, or biologically active molecules.
Reactions at the Pyrrolidine-2,5-dione Imide Functionality
The succinimide (B58015) ring system is relatively stable, but the imide functionality, characterized by the two carbonyl groups attached to the nitrogen atom, can undergo specific reactions. The most notable of these is the nucleophilic attack at the carbonyl carbons, leading to ring-opening.
A well-documented reaction for N-substituted succinimides is the cleavage of the imide ring by hydroxylamine (B1172632) (NH₂OH). mdpi.combeilstein-archives.org This reaction proceeds via nucleophilic attack of the hydroxylamine on one of the imide's carbonyl carbons. The subsequent ring-opening results in the formation of a substituted N-hydroxybutaneamide derivative. mdpi.com This transformation provides a novel route to synthesizing hydroxamic acids, which are an important class of compounds in medicinal chemistry due to their ability to act as enzyme inhibitors. beilstein-archives.org The reaction is typically carried out under mild conditions, often using an aqueous solution of hydroxylamine. mdpi.com While the succinimide ring is generally resistant to hydrolysis by water under neutral conditions, strong acidic or basic conditions can promote its cleavage.
Cyclization and Rearrangement Pathways of the Compound
The presence of a nucleophilic center (the imide nitrogen and carbonyl oxygens) and an electrophilic center (the terminal alkyl chloride) within the same molecule raises the possibility of intramolecular reactions. Such cyclization pathways are highly dependent on the length of the linker chain, which dictates the size of the ring being formed.
In 1-(5-Chloropentyl)pyrrolidine-2,5-dione, the alkyl chain contains five carbon atoms.
Intramolecular N-Alkylation: An intramolecular SN2 attack by the succinimide nitrogen atom on the terminal carbon bearing the chlorine would result in the formation of an eight-membered ring.
Intramolecular O-Alkylation: Attack from one of the carbonyl oxygen atoms would lead to a seven-membered cyclic imino ether structure.
Kinetically, the formation of medium-sized rings (7- to 11-membered) is generally disfavored compared to the formation of five- or six-membered rings. masterorganicchemistry.com This is due to a combination of enthalpic strain (angle and transannular strain) and entropic factors (the low probability of the chain ends coming into the required proximity for reaction). masterorganicchemistry.com Consequently, under conditions of high dilution that would typically favor intramolecular processes, the formation of seven- or eight-membered rings from this compound is expected to be slow. Intermolecular reactions, such as polymerization or reaction with an external nucleophile, are often faster and therefore the predominant pathways unless very specific conditions are employed. masterorganicchemistry.com
Investigation of Reaction Kinetics and Thermodynamics
Specific experimental studies on the reaction kinetics and thermodynamics of this compound are not widely available in published literature. However, the general principles governing its reactivity can be discussed.
The kinetics of the nucleophilic substitution at the terminal chlorine (Section 5.1) would be expected to follow a second-order rate law, typical for SN2 reactions, with the rate being dependent on the concentrations of both the substrate and the incoming nucleophile. The reaction rate would also be influenced by the choice of solvent, with polar aprotic solvents generally accelerating SN2 reactions.
For the potential intramolecular cyclization reactions (Section 5.3), the thermodynamic and kinetic viability is a critical consideration. The activation parameters for ring-closure reactions are highly dependent on the size of the ring being formed. Studies on analogous bifunctional molecules show that the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) are lowest for the formation of five- and six-membered rings. masterorganicchemistry.com For medium-sized rings, such as the seven- and eight-membered rings that could theoretically be formed from this compound, the entropy of activation is significantly more negative, reflecting the low probability of achieving the necessary reactive conformation. masterorganicchemistry.com This high kinetic barrier generally makes such cyclizations unfavorable compared to competing intermolecular processes.
Computational and Theoretical Chemistry Applications for 1 5 Chloropentyl Pyrrolidine 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There is no specific information available in the searched literature regarding quantum chemical calculations performed on 1-(5-Chloropentyl)pyrrolidine-2,5-dione.
In general, quantum chemical methods like Density Functional Theory (DFT) are employed to investigate the electronic structure of pyrrolidine-2,5-dione derivatives. nih.govnih.govnih.gov These calculations can predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. For related sulfonamide derivatives, DFT has been used to calculate various quantum chemical descriptors to build QSAR models for predicting toxicity. researchgate.net Such computational approaches are valuable for understanding reaction mechanisms and predicting the behavior of molecules. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (non-clinical)
Specific molecular docking or dynamics simulation studies for this compound were not found in the available literature.
For the broader class of pyrrolidine-2,5-dione and succinimide (B58015) derivatives, molecular docking is a widely used computational technique to predict the binding orientation and affinity of a molecule to a specific protein target. mdpi.comnih.govnih.govnih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents. nih.govresearchgate.net For instance, docking simulations have been used to investigate the interactions of succinimide derivatives with targets like the human beta2-adrenergic G protein-coupled receptor and T-type calcium channels. mdpi.comnih.gov These studies help in understanding the structural basis of activity and guiding the design of more potent compounds. nih.gov Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
No QSAR studies specifically involving this compound have been reported in the reviewed scientific literature.
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of pyrrolidine, QSAR models have been developed to predict various activities, including antibacterial and diuretic effects. nih.govuran.ua These models utilize molecular descriptors that quantify different aspects of the molecule's structure, such as its topology, shape, charge distribution, and hydrophobicity. nih.gov The resulting equations can be used to predict the activity of new, unsynthesized compounds, thereby guiding structural optimization to enhance desired properties. researchgate.netresearchgate.net
Spectroscopic Data Prediction and Validation through Theoretical Models
There is a lack of specific information on the theoretical prediction and validation of spectroscopic data for this compound.
Theoretical models, often based on quantum chemical calculations, are frequently used to predict spectroscopic data such as NMR chemical shifts for succinimide derivatives. researchgate.netmarioschubert.chnih.gov These predictions can be compared with experimental data to confirm the structure of synthesized compounds. nih.govresearchgate.net For example, DFT calculations have been successfully used to calculate the 1H-NMR chemical shifts for N-substituted succinimides, showing good agreement with experimental values. researchgate.net Such theoretical validation is a powerful tool in chemical characterization. nih.gov
Applications of 1 5 Chloropentyl Pyrrolidine 2,5 Dione in Advanced Organic Synthesis
Utilization as a Building Block in Complex Molecule Construction
The primary utility of 1-(5-Chloropentyl)pyrrolidine-2,5-dione in the synthesis of complex molecules lies in its function as a versatile linker or scaffold. The two distinct reactive sites on the molecule—the electrophilic chloropentyl chain and the succinimide (B58015) moiety—can be addressed with high chemoselectivity.
The terminal chloro group is susceptible to nucleophilic substitution, allowing the compound to be readily tethered to various substrates such as amines, thiols, or alcohols. This reaction forms a stable carbon-heteroatom bond, effectively linking the succinimide core to another molecule of interest. This "grafting-to" approach is fundamental in the assembly of elaborate structures, such as those required for proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net PROTACs are heterobifunctional molecules that typically consist of two distinct ligands connected by a linker. nih.govrsc.org The 5-chloropentyl chain of the title compound serves as a precursor to such a linker, providing the necessary spacing and flexibility between the two ends of the final complex molecule. rsc.org
Once the chloropentyl chain has been functionalized, the succinimide ring can be retained as a key structural feature or it can be further modified. The succinimide group is structurally related to the phthalimide (B116566) group found in thalidomide (B1683933) and its analogs, which are molecules of significant biological importance. mdpi.comnih.govresearchgate.net Consequently, this compound can serve as a starting material for analogs of these complex structures.
Table 1: Functional Groups and Potential Synthetic Transformations
| Functional Group | Type of Reaction | Potential Nucleophile/Reagent | Resulting Structure |
| 5-Chloropentyl | Nucleophilic Substitution | Primary/Secondary Amine (R-NH₂) | N-substituted aminopentyl chain |
| 5-Chloropentyl | Nucleophilic Substitution | Thiol (R-SH) | Thioether linkage |
| 5-Chloropentyl | Nucleophilic Substitution | Alcohol/Phenol (R-OH) | Ether linkage |
| Pyrrolidine-2,5-dione | Ring-Opening | Hydroxylamine (B1172632) (NH₂OH) | N-hydroxybutaneamide derivative |
| Pyrrolidine-2,5-dione | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Pyrrolidine derivative |
Role in Heterocyclic Compound Synthesis
While this compound is itself a heterocyclic compound, its structure serves as a template for the synthesis of different or more complex heterocyclic systems. mdpi.comnih.gov This can be achieved either by modification of the existing succinimide ring or by using the pentyl chain to construct a new ring.
A notable reaction involving the succinimide moiety is its ring-opening upon treatment with nucleophiles like hydroxylamine. rsc.orggoogle.com This reaction cleaves the cyclic imide to form a linear N-hydroxybutaneamide derivative, transforming the heterocyclic core into a different functional group array that can be used for further synthetic elaborations.
Furthermore, the bifunctional nature of the molecule allows for intramolecular cyclization strategies to create novel bicyclic or spirocyclic heterocycles. For example, the terminal chloride can be substituted by a nucleophile, which could then, in a subsequent step, react with one of the carbonyl carbons of the succinimide ring. A more direct approach involves using the chloropentyl chain to form a new ring system appended to the succinimide nitrogen. Reaction of the terminal chloride with a dinucleophile, such as hydrazine (B178648) or ethylenediamine, could lead to the formation of a second heterocyclic ring (e.g., a pyrazolidine (B1218672) or piperazine (B1678402) ring) at the end of the pentyl chain. Such strategies are used to create constrained peptide mimetics and other complex heterocyclic frameworks. rsc.org
Precursor in Polymer Chemistry or Material Science Research
The application of this compound as a precursor in polymer chemistry or material science is not extensively documented in dedicated research. However, its functional groups suggest potential, albeit underexplored, utility in these fields. The terminal alkyl chloride provides a reactive site that could be used to graft the molecule onto a pre-existing polymer backbone that has nucleophilic side chains (the "grafting-to" method). mdpi.comrsc.org Conversely, it could be used to initiate certain types of polymerization. The succinimide ring itself is not typically used as a monomer in common polymerization reactions like ring-opening polymerization, where other cyclic monomers such as lactones or epoxides are more prevalent. rsc.orgresearchgate.net While N-substituted succinimides can be attached to surfaces or nanoparticles to functionalize them, specific examples utilizing the 1-(5-chloropentyl) derivative for creating non-clinical materials are not prominent in the literature.
Development of Chemical Probes and Tags for Biological Systems (non-clinical, research tools)
One of the most significant applications of this compound is in the development of chemical probes and tags for biological research. Its structure is ideally suited for the synthesis of linkers used in bifunctional molecules like PROTACs. nih.govrsc.org
In this context, the compound acts as a precursor to the linker component that connects a "warhead" ligand (which binds to a protein of interest) to an "anchor" ligand (which binds to an E3 ubiquitin ligase). The synthetic process would involve reacting the chloropentyl group with a nucleophilic handle on a warhead molecule. The succinimide portion of the molecule is of particular interest because it is a close structural analog of the glutarimide (B196013) ring system found in thalidomide, lenalidomide, and pomalidomide. These molecules are well-known binders of the Cereblon (CRBN) E3 ligase.
Therefore, a synthetic strategy can be envisioned where this compound is first attached to a target-binding ligand via its chloroalkyl chain. In subsequent steps, the succinimide ring can be chemically elaborated—for instance, through ring-opening and re-closure with appropriate reagents—to form the glutarimide ring necessary for CRBN engagement. This positions the compound as a key building block for creating novel, custom-designed PROTACs to study protein degradation in non-clinical research settings.
Table 2: Hypothetical PROTAC Assembly Using this compound
| PROTAC Component | Role | Derived From/Function |
| Warhead Ligand | Binds Protein of Interest (POI) | An existing inhibitor or ligand for the target protein. |
| Linker | Connects Warhead and E3 Ligand | Synthesized from the 5-carbon chain of this compound. |
| E3 Ligase Ligand | Recruits E3 Ubiquitin Ligase (e.g., CRBN) | Can be synthesized from the succinimide head of the title compound, converting it to a glutarimide moiety. |
Based on a comprehensive search of available scientific literature, there are no specific in vitro studies focused on the biological interactions and molecular mechanisms of the compound this compound.
The performed searches for this specific chemical entity did not yield any published research data corresponding to the requested outline sections:
Investigation of Biological Interactions and Molecular Mechanisms of 1 5 Chloropentyl Pyrrolidine 2,5 Dione in Vitro Studies Only
Design of Targeted Molecular Probes Based on the Compound Scaffold:The literature does not contain information on the use of the 1-(5-Chloropentyl)pyrrolidine-2,5-dione scaffold for designing molecular probes.
While the pyrrolidine-2,5-dione (succinimide) core is present in many biologically active molecules with diverse therapeutic applications, research has not been specifically published on the N-5-chloropentyl derivative as per the requested investigation. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection for this particular compound.
Future Research Directions and Unexplored Avenues for 1 5 Chloropentyl Pyrrolidine 2,5 Dione
Integration with Emerging Synthetic Methodologies
While classical methods for the synthesis of N-substituted succinimides are well-established, the application of modern synthetic technologies could offer substantial improvements in efficiency, safety, and the generation of novel derivatives. researchgate.net Future work should focus on integrating 1-(5-Chloropentyl)pyrrolidine-2,5-dione into advanced synthetic workflows.
Flow Chemistry and Continuous Manufacturing: The synthesis of this compound and its subsequent reactions could be adapted for continuous flow systems. This approach can enhance reaction control, minimize the handling of hazardous intermediates, and facilitate scalable production.
Photoredox and Electrocatalysis: These methodologies offer novel pathways for C-H functionalization. Applying these techniques could allow for the selective modification of the pentyl chain, introducing new functional groups under mild conditions and creating derivatives that are inaccessible through traditional thermal reactions.
Biocatalysis: The use of enzymes for the synthesis or modification of the succinimide (B58015) scaffold represents a green and highly selective alternative. acs.org Future research could explore enzymes capable of stereoselectively modifying the pyrrolidine-2,5-dione ring or the alkyl chain, leading to the production of chiral building blocks for asymmetric synthesis.
N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed reactions have been developed for creating valuable succinimide derivatives from other starting materials. researchgate.net Investigating NHC-mediated transformations of this compound itself could open new routes to complex molecular architectures.
Advanced Computational Modeling for Novel Derivative Design
Computational chemistry provides powerful tools to guide the rational design of new molecules with desired properties, saving significant time and resources in the laboratory. nih.gov For this compound, computational modeling can predict the potential of its derivatives as therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of derivatives and evaluating their biological activity, QSAR models can be developed. nih.gov These models would computationally screen virtual libraries of thousands of related structures to identify candidates with the highest predicted potency for a specific biological target, prioritizing synthetic efforts.
Molecular Docking Simulations: The succinimide core is a known pharmacophore present in various bioactive molecules. nih.govnih.gov Molecular docking can be used to simulate the binding of virtual derivatives of this compound to the active sites of various enzymes and receptors. This in silico screening could identify novel protein targets and predict binding affinities, guiding the design of potent and selective inhibitors or modulators. nih.gov
Pharmacokinetic (ADME/Tox) Prediction: Early-stage computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is crucial in drug discovery. mdpi.com Future studies should employ computational models to assess the drug-likeness of novel derivatives, predicting properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, thereby guiding the design of molecules with more favorable pharmacokinetic profiles. nih.gov
Exploration of New Biological Targets and Mechanisms (In Vitro)
The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anticonvulsant, anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.govresearchgate.net However, the specific biological profile of this compound remains largely uncharacterized. A systematic in vitro screening campaign is a critical next step.
Anticancer and Enzyme Inhibition Assays: Given that many succinimide derivatives exhibit antitumor properties, this compound and its derivatives should be screened against a panel of human cancer cell lines. nih.gov Mechanistic studies could explore its potential as an inhibitor of key cancer-related enzymes, such as kinases, histone deacetylases (HDACs), or indoleamine 2,3-dioxygenase 1 (IDO1), a target for which other pyrrolidine-2,5-diones have been investigated. google.com
Neurological Activity Screening: The historical use of succinimides like ethosuximide (B1671622) for treating epilepsy makes the investigation of anticonvulsant activity a logical avenue. nih.gov In vitro assays using neuronal cell lines or receptor binding assays for targets like serotonin (B10506) (5-HT) or dopamine (B1211576) receptors could reveal potential applications in neurological disorders. nih.gov
Antimicrobial and Antiviral Screening: The global challenge of antimicrobial resistance necessitates the search for new chemical entities with anti-infective properties. nih.gov The compound should be tested against a broad spectrum of pathogenic bacteria and fungi. mdpi.com Furthermore, its potential as an antiviral agent, including against HIV, could be explored, as some related structures have shown moderate activity. nih.gov
Potential for Development of Novel Chemical Tools or Methodologies
Beyond its potential as a direct therapeutic agent, the bifunctional nature of this compound makes it an attractive candidate for the development of novel chemical tools for biological research and synthetic methodology.
Chemical Probe and Bioconjugation: The terminal chlorine atom serves as a reactive handle for nucleophilic substitution. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or functional moieties. By replacing the chlorine with an azide (B81097) or alkyne, the molecule can be converted into a versatile tool for bio-orthogonal "click" chemistry, enabling its conjugation to proteins or other biomolecules.
Linker for PROTACs and Molecular Glues: The field of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is rapidly expanding. The 5-carbon chain of this molecule could serve as a foundational linker to connect a warhead that binds to a protein of interest with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.
Scaffold for Combinatorial Chemistry: The compound is an ideal starting material for the construction of diverse chemical libraries. The succinimide nitrogen can be readily alkylated, while the terminal chlorine can be displaced by a wide variety of nucleophiles, allowing for a two-pronged diversification strategy to rapidly generate thousands of distinct compounds for high-throughput screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
